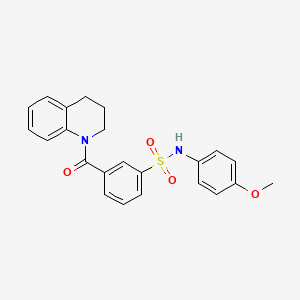![molecular formula C15H15ClFN5O2S B4585289 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585289.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves multi-component reactions (MCRs) that are efficient and comply with green chemistry protocols. These reactions are typically performed in aqueous media, offering advantages such as mild reaction conditions, high yields, and short reaction times, as demonstrated in the synthesis of pyrazole derivatives (Khazaei et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using spectroscopic techniques including IR, NMR (both 1H and 13C), and mass spectrometry. These techniques confirm the presence of key functional groups and the overall molecular framework. Structural analysis is pivotal for understanding the compound's reactivity and interaction with biological targets (Janakiramudu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound may include substitutions, additions, or eliminations, influenced by the presence of reactive sites within its structure. The sulfonamide group, in particular, plays a key role in its reactivity, allowing for the formation of derivatives with varying biological activities. The specific reactions and properties are closely related to the presence of the pyrazole and sulfonamide groups, which are known to exhibit a wide range of biological activities (Srivastava et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
This compound has been explored for its various biological activities, including its role as a carbonic anhydrase inhibitor and potential anticancer properties. A series of polymethoxylated-pyrazoline benzene sulfonamides, including compounds with similar structural features, have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes hCA I and II. These studies found that certain derivatives showed significant tumor selectivity and superior CA inhibitory activity compared to the reference compound acetazolamide, suggesting potential for further investigation as lead molecules for anticancer applications (Kucukoglu et al., 2016).
Binding Studies
In addition to direct biological activities, compounds with a similar sulfonamide structure have been used in binding studies to understand the interaction mechanisms with biological molecules. For instance, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide served as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin, illustrating the compound's utility in elucidating the nature of protein-ligand interactions (Jun et al., 1971).
Enzyme Inhibition for Therapeutic Applications
Further research into pyrazoline benzene sulfonamides has shown that they can act as potent inhibitors of both carbonic anhydrase and acetylcholinesterase enzymes. These compounds exhibit low cytotoxicity towards various cell lines, highlighting their potential as candidates for developing new therapeutic agents targeting these enzymes (Ozmen Ozgun et al., 2019).
Innovative Synthesis Techniques
Research has also focused on the development of novel synthesis methods for sulfonamide derivatives, including those with complex heterocyclic structures. These studies not only advance our understanding of chemical synthesis but also open new pathways for creating diverse compounds with potential biological activities (Tucker et al., 2015).
Eigenschaften
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5O2S/c1-10-14(9-21(2)18-10)25(23,24)20-15-6-7-22(19-15)8-11-12(16)4-3-5-13(11)17/h3-7,9H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUQULGPLRAFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![1-methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4585239.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)

![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)
![7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4585276.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4585286.png)
![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)